Ethyl 2-oxospiro[3.5]nonane-7-carboxylate
Description
Overview of Spirocyclic Systems and Their Architectural Significance in Chemical Research
Spirocyclic systems are a fascinating class of molecules characterized by two or more rings connected by a single common atom, known as the spiro atom. This unique structural arrangement imparts a three-dimensional geometry that is distinct from fused or bridged ring systems. The inherent rigidity and defined spatial orientation of substituents in spirocycles have made them increasingly important in various fields of chemical research, particularly in medicinal chemistry and materials science. nih.govambeed.comnih.govmdpi.com
The three-dimensional nature of spirocyclic scaffolds allows for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov This "escape from flatland" is a significant advantage in modern drug discovery, moving away from predominantly planar aromatic structures. ambeed.com
Distinctive Features of the Spiro[3.5]nonane Scaffold in Organic Chemistry
The spiro[3.5]nonane scaffold consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom. This combination of a strained four-membered ring and a more flexible six-membered ring results in a unique conformational profile. The parent hydrocarbon, spiro[3.5]nonane, serves as the fundamental structure for a wide range of derivatives. nih.gov The presence of the cyclobutane ring introduces ring strain, which can influence the reactivity of adjacent functional groups.
Academic Research Focus on Functionalized Spiro[3.5]nonane Derivatives, Including Ethyl 2-oxospiro[3.5]nonane-7-carboxylate
Academic and industrial research has shown a growing interest in functionalized spiro[3.5]nonane derivatives due to their potential applications in drug discovery and as building blocks in organic synthesis. The introduction of functional groups, such as ketones and esters, onto the spiro[3.5]nonane framework allows for a wide range of chemical transformations and the synthesis of more complex molecules.
This compound (CAS Number: 1615656-09-1) is one such functionalized derivative. ambeed.comaccelachem.comlabsolu.ca While detailed research on this specific compound is not extensively published, its structure, combining a ketone on the cyclobutane ring and an ethyl carboxylate on the cyclohexane ring, makes it a potentially valuable intermediate for the synthesis of more elaborate spirocyclic systems. The reactivity of the ketone and the ester functionalities can be selectively exploited to introduce further molecular diversity.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxospiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-15-11(14)9-3-5-12(6-4-9)7-10(13)8-12/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHRFEOLJDNEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Ethyl 2 Oxospiro 3.5 Nonane 7 Carboxylate
Reactions at the Ketone Functionality
The ketone group at the 2-position of the cyclobutane (B1203170) ring is a key site for a variety of chemical modifications.
Derivatization of the 2-Oxo Group to Alcohols and Amines
The carbonyl group can be readily transformed into other functional groups, such as alcohols and amines, through reduction and reductive amination reactions.
Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, ethyl 2-hydroxyspiro[3.5]nonane-7-carboxylate. This transformation is typically achieved using hydride reagents. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially leading to the formation of syn and anti diastereomers.
| Reducing Agent | Typical Reaction Conditions | Expected Product |
| Sodium borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Ethyl 2-hydroxyspiro[3.5]nonane-7-carboxylate |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Diol (reduction of both ketone and ester) |
Reductive Amination to Amines: The ketone can also be converted to an amine through reductive amination. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction in situ.
| Amine Source | Reducing Agent | Expected Product |
| Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) or H₂, Pd/C | Ethyl 2-aminospiro[3.5]nonane-7-carboxylate |
| Primary Amine (R-NH₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Ethyl 2-(alkylamino)spiro[3.5]nonane-7-carboxylate |
| Secondary Amine (R₂NH) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Ethyl 2-(dialkylamino)spiro[3.5]nonane-7-carboxylate |
Enolate Chemistry and Alpha-Functionalization
The presence of α-protons adjacent to the ketone allows for the formation of an enolate, a powerful nucleophile that can undergo a variety of alkylation and functionalization reactions at the α-carbon. The regioselectivity of enolate formation (at C1 or C3) would be a key consideration in synthetic applications.
Alkylation: The enolate can react with alkyl halides to introduce alkyl groups at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating the enolate.
Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the α-position can be halogenated.
Reactions of the Ester Moiety
The ethyl carboxylate group on the cyclohexane (B81311) ring offers another handle for chemical modification.
Ester Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxospiro[3.5]nonane-7-carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible process.
| Reaction | Reagents | Product |
| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-oxospiro[3.5]nonane-7-carboxylic acid + Ethanol |
| Base-mediated Hydrolysis (Saponification) | NaOH or KOH, H₂O, then H₃O⁺ workup | 2-oxospiro[3.5]nonane-7-carboxylic acid |
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
Modifications and Derivatizations of the Carboxylate Group
The carboxylate group, obtained after hydrolysis, can be further derivatized to a variety of other functional groups.
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent (e.g., DCC, EDC).
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (2-oxospiro[3.5]nonan-7-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). It is important to note that LiAlH₄ will also reduce the ketone functionality.
Transformations Involving the Spirocyclic Ring System
The spiro[3.5]nonane skeleton, with its inherent ring strain in the cyclobutane ring, can potentially undergo ring-opening or rearrangement reactions under specific conditions.
Ring Expansion/Contraction: Under certain conditions, such as treatment with strong acids or bases, or through photochemically induced rearrangements, spirocyclic systems can undergo ring expansion or contraction. For instance, a Wagner-Meerwein type rearrangement could potentially lead to a fused bicyclic system.
Cleavage: Oxidative cleavage of the cyclohexane ring could be achieved using strong oxidizing agents, leading to the formation of dicarboxylic acid derivatives.
The reactivity of Ethyl 2-oxospiro[3.5]nonane-7-carboxylate is governed by the interplay of its ketone, ester, and spirocyclic functionalities. While specific documented reactions for this compound are scarce, its chemical behavior can be largely inferred from the established reactivity of these individual components, offering a platform for the synthesis of a wide range of novel spirocyclic derivatives.
Ring Expansion and Contraction Methodologies
The strained four-membered ring of the spiro[3.5]nonane system is susceptible to ring expansion reactions, which can lead to the formation of more stable five- or six-membered rings. Conversely, ring contraction methodologies, though less common, can also be employed to generate different spirocyclic frameworks.
One of the most notable ring expansion methods applicable to the cyclobutanone moiety is the Baeyer-Villiger oxidation . This reaction involves the oxidation of the ketone to a lactone, effectively inserting an oxygen atom into the cyclobutane ring and expanding it to a five-membered lactone. The regioselectivity of this oxidation is determined by the migratory aptitude of the adjacent carbon atoms. In the case of 2-oxospiro[3.5]nonane derivatives, the more substituted carbon of the spiro center preferentially migrates, leading to the formation of a spiro[4.5]decan-2-one derivative. wikipedia.orgorganic-chemistry.org
Another significant ring expansion strategy is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the conversion of a cyclic ketone to a β-amino alcohol, followed by diazotization with nitrous acid. The subsequent rearrangement leads to a ring-expanded ketone. wikipedia.orgorganicreactions.org For this compound, this would first involve the formation of an aminomethyl alcohol at the C2 position, which upon treatment with nitrous acid, could rearrange to form a spiro[3.6]decanone derivative. The reaction proceeds through a carbocation intermediate, and the migration of a carbon bond results in the one-carbon ring expansion. slideshare.netd-nb.info
| Reaction | Reagents | Product Type | Key Feature |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Spirocyclic lactone | Ring expansion via oxygen insertion |
| Tiffeneau-Demjanov Rearrangement | 1. Conversion to β-amino alcohol 2. Nitrous acid | Ring-expanded ketone | One-carbon ring expansion |
Ring contraction of the cyclohexane ring is less common but can be envisioned through multi-step sequences. For instance, selective functionalization of the cyclohexane ring followed by a Favorskii rearrangement of a derived α-haloketone could potentially lead to a spiro[3.4]nonane system with a five-membered ring. However, specific examples of such contractions on this spirocyclic system are not widely reported in the literature.
Oxidation and Epoxidation of Spirocyclic Structures
The ketone and the cyclohexane ring of this compound are both susceptible to oxidation reactions.
As previously mentioned, the Baeyer-Villiger oxidation of the cyclobutanone is a primary example of oxidation leading to ring expansion. wikipedia.orgorganic-chemistry.org The reaction is typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of one of the adjacent carbon atoms. wikipedia.org The stereochemistry of the migrating carbon is retained during the rearrangement. youtube.com
The cyclohexane ring can also be a site for oxidation, particularly if it contains unsaturation. While the parent compound is saturated, related spiro[3.5]nonene derivatives can undergo epoxidation . Reagents such as m-CPBA are commonly used to convert the double bond in the cyclohexene ring into an epoxide. researchgate.net This reaction is stereospecific, with the oxygen atom adding to one face of the double bond. For allylic alcohols within a spirocyclic system, the Sharpless epoxidation can be employed to achieve high enantioselectivity. wikipedia.orglibretexts.org This method utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. wikipedia.orgorganicreactions.org
| Reaction | Substrate Moiety | Reagents | Product |
| Baeyer-Villiger Oxidation | Cyclobutanone | m-CPBA, other peroxy acids | Spirocyclic lactone |
| Epoxidation | Cyclohexene (in derivatives) | m-CPBA | Spirocyclic epoxide |
| Sharpless Epoxidation | Allylic alcohol (in derivatives) | Ti(OiPr)4, DET, t-BuOOH | Chiral spirocyclic epoxide |
Decarboxylative Transformations of Spiro[3.5]nonane Carboxylates
The ethyl carboxylate group at the 7-position of the cyclohexane ring can be removed through decarboxylation. Since this is a β-keto ester system (considering the ketone at the 2-position is electronically distant but the ester is on a carbocyclic ring), direct thermal decarboxylation is not feasible. However, hydrolysis of the ester to the corresponding carboxylic acid, followed by heating, can lead to decarboxylation, particularly if a β-carbonyl group is introduced on the cyclohexane ring.
A more direct and widely used method for the decarboxylation of β-keto esters is the Krapcho decarboxylation . wikipedia.org This reaction involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), often with the addition of a salt like lithium chloride or sodium chloride. wikipedia.orgorganic-chemistry.org The reaction proceeds through nucleophilic attack of the halide on the ethyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate. wikipedia.org This method is known for its relatively mild conditions and tolerance of other functional groups.
The general mechanism for the decarboxylation of a β-keto acid (formed after hydrolysis of the ester) involves a cyclic transition state where the carboxyl group is lost as carbon dioxide, and an enol is formed, which then tautomerizes to the ketone. libretexts.orgyoutube.comyoutube.com
| Reaction | Reagents | Key Intermediate | Product |
| Hydrolysis and Decarboxylation | 1. Acid or base (hydrolysis) 2. Heat | β-keto acid | Spiro[3.5]nonan-2-one |
| Krapcho Decarboxylation | LiCl, DMSO, heat | Carboxylate anion | Spiro[3.5]nonan-2-one |
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of the aforementioned reactions have been extensively studied, providing a basis for predicting their outcomes in the context of this compound.
Baeyer-Villiger Oxidation: The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxy acid to form the tetrahedral Criegee intermediate. The key step is the concerted migration of an adjacent carbon atom with concomitant cleavage of the O-O bond. wikipedia.org The migratory aptitude (tertiary alkyl > secondary alkyl > primary alkyl) dictates that the spiro carbon, being a quaternary center, would be the migrating group, leading to the expansion of the cyclobutane ring. organic-chemistry.org Stereoelectronic effects play a crucial role, with the migrating group being anti-periplanar to the peroxide bond in the transition state. wikipedia.org
Tiffeneau-Demjanov Rearrangement: The mechanism begins with the diazotization of the primary amine to form a diazonium salt, which is an excellent leaving group. Loss of nitrogen gas generates a primary carbocation. A 1,2-alkyl shift, in this case, the migration of one of the C-C bonds of the cyclobutane ring, leads to the ring-expanded and more stable secondary carbocation, which is then trapped by water to give the final ketone product after deprotonation. wikipedia.org
Krapcho Decarboxylation: The mechanism is initiated by the SN2 attack of a halide ion (from the added salt) on the ethyl group of the ester, leading to the formation of ethyl halide and a carboxylate anion. In the polar aprotic solvent, this carboxylate then undergoes decarboxylation upon heating to form a carbanion, which is subsequently protonated by a trace amount of water in the solvent to give the decarboxylated product. wikipedia.org
Computational Studies: While specific computational studies on this compound are scarce, computational methods are valuable for understanding the reactivity of strained spirocyclic systems. researchgate.netmdpi.com Density functional theory (DFT) calculations can be used to model transition states and reaction pathways, providing insights into the activation energies and stereochemical outcomes of reactions like the Baeyer-Villiger oxidation and ring rearrangements. researchgate.net Such studies can help to rationalize the observed regioselectivity and explore the influence of ring strain on the reaction mechanism. nih.gov
Structural Elucidation and Conformational Analysis of Ethyl 2 Oxospiro 3.5 Nonane 7 Carboxylate
Advanced Spectroscopic Characterization
Spectroscopic techniques provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule. For Ethyl 2-oxospiro[3.5]nonane-7-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools for structural confirmation and stereochemical assignment.
NMR spectroscopy is the most powerful method for determining the detailed structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial insights into the molecule's relative stereochemistry.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, characteristic signals for the ethyl ester group (a quartet and a triplet in the ¹H spectrum; signals around 14 ppm and 60 ppm in the ¹³C spectrum) and the carbonyl carbons of the ketone and ester (around 210 ppm and 175 ppm, respectively) are expected.
2D NMR for Connectivity:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the cyclobutanone and cyclohexane (B81311) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the entire carbon skeleton, for instance, by correlating protons on the cyclohexane ring to the spiro carbon.
NOESY for Stereochemistry: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount for determining relative stereochemistry. It identifies protons that are close in space, irrespective of their bonding connectivity. wordpress.com For the cyclohexane ring, NOESY cross-peaks can distinguish between axial and equatorial substituents. For example, observing a NOESY correlation between the proton at C7 and protons on one face of the cyclobutanone ring would help define the spatial relationship between the two rings. This is particularly useful for determining whether the ethyl carboxylate group is in a cis or trans relationship to substituents on the cyclobutanone ring. longdom.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C=O (Ketone, C2) | - | ~210 | Characteristic ketone chemical shift. |
| C=O (Ester) | - | ~175 | Characteristic ester carbonyl chemical shift. |
| CH₂ (Ethyl, O-CH₂) | ~4.1 (quartet) | ~60 | Influenced by the adjacent oxygen atom. |
| CH₃ (Ethyl) | ~1.2 (triplet) | ~14 | Typical upfield shift for an ethyl group. |
| Spiro C (C4) | - | ~45-55 | Quaternary carbon at the junction of two rings. |
| CH (C7) | ~2.5-3.0 | ~40-50 | Alpha to the ester carbonyl group. |
While NMR provides the structural map, mass spectrometry (MS) and infrared (IR) spectroscopy offer rapid confirmation of the molecular weight and the presence of key functional groups.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would confirm the molecular weight of this compound (210.27 g/mol ). The fragmentation pattern provides further structural evidence. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅), the entire ethyl carboxylate group, or through cleavage of the cyclobutanone ring.
Table 2: Plausible Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 210 | [M]⁺ | Molecular Ion |
| 182 | [M - C₂H₄]⁺ | McLafferty rearrangement of the ester |
| 165 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 137 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be dominated by two strong absorption bands in the carbonyl region: one for the ketone and one for the ester.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~2950-2850 | C-H (alkane) | Stretching |
| ~1780 | C=O (ketone) | Stretching (in a four-membered ring) |
| ~1735 | C=O (ester) | Stretching |
X-ray Crystallography Studies of Spiro[3.5]nonane Derivatives
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule. nih.gov It provides precise atomic coordinates, bond lengths, and bond angles, thereby offering definitive proof of both relative and absolute stereochemistry. ox.ac.ukresearchgate.net
For a crystalline sample of a spiro[3.5]nonane derivative, X-ray crystallography can unequivocally establish the spatial arrangement of all atoms.
Relative Stereochemistry: The analysis directly yields a 3D model of the molecule as it exists in the crystal lattice. This model explicitly shows the relative orientations of all substituents, for example, confirming a cis or trans relationship between the ethyl carboxylate group and the plane of the cyclobutanone ring.
Absolute Stereochemistry: For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration (distinguishing between enantiomers) can be determined using anomalous dispersion. This technique, often requiring the presence of a heavier atom, allows for the assignment of R/S descriptors to all stereogenic centers with high confidence. ucalgary.ca
X-ray crystallography also reveals how molecules arrange themselves in the solid state, which is governed by a network of intermolecular interactions. researchgate.net Understanding these interactions is crucial for predicting material properties. In the case of this compound, the packing would primarily be driven by:
Dipole-Dipole Interactions: Resulting from the polar carbonyl groups of the ketone and ester functions.
Van der Waals Forces: Weak, non-specific interactions that are significant for the hydrocarbon framework.
Weak C-H···O Hydrogen Bonds: These non-classical hydrogen bonds, where a carbon-bound hydrogen acts as a donor to an oxygen acceptor, often play a critical role in directing crystal packing. nih.gov
Conformational Analysis of the Spiro[3.5]nonane Core
Cyclohexane Ring: To minimize angle and torsional strain, the six-membered cyclohexane ring will strongly prefer to adopt a chair conformation . In this conformation, substituents can occupy either axial or equatorial positions. The bulky ethyl carboxylate group at the C7 position is expected to preferentially occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.
Cyclobutane (B1203170) Ring: The four-membered cyclobutane ring is not planar and exists in a slightly puckered conformation to relieve torsional strain.
Insights into Ring Strain and Stability of the Spiro[3.5]nonane System
The stability of any cycloalkane is intrinsically linked to the concept of ring strain, which arises from deviations from ideal bond angles, torsional strain from eclipsing interactions, and steric strain from non-bonded interactions. libretexts.orgyoutube.com In the spiro[3.5]nonane system, the total ring strain is a composite of the strain within the cyclobutane and cyclohexane rings.
The cyclobutane ring is forced into a planar or near-planar conformation, resulting in significant angle strain due to the compression of the ideal sp³ bond angles of 109.5° to approximately 90°. libretexts.orglibretexts.org This deviation leads to increased potential energy and decreased stability. libretexts.org Furthermore, the planar conformation of cyclobutane maximizes torsional strain as the hydrogen atoms on adjacent carbon atoms are eclipsed.
In contrast, the cyclohexane ring can adopt various non-planar conformations, such as the chair, boat, and twist-boat, to alleviate ring strain. The chair conformation is the most stable as it minimizes both angle and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons.
| Cycloalkane | Number of Carbons (n) | Total Ring Strain (kcal/mol) | Strain per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.4 | 6.6 |
| Cyclopentane | 5 | 6.5 | 1.3 |
| Cyclohexane | 6 | 0.0 | 0.0 |
Conformational Preferences and Dynamics of Functionalized Spiro[3.5]nonanes
The introduction of functional groups, such as the ethyl carboxylate at the 7-position and the oxo group at the 2-position in this compound, significantly influences the conformational landscape of the molecule. The cyclohexane ring is expected to adopt a chair conformation to minimize its internal strain.
The ethyl carboxylate group at the 7-position can exist in either an axial or equatorial orientation. Generally, bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric interactions with other ring atoms. Therefore, the conformer with the ethyl carboxylate group in the equatorial position is predicted to be the more stable isomer.
The oxo group at the 2-position is part of the cyclobutane ring. This sp² hybridized carbon will slightly alter the geometry of the four-membered ring, but the inherent strain of the cyclobutane moiety will remain the dominant feature.
Computational and Theoretical Chemistry Studies of Ethyl 2 Oxospiro 3.5 Nonane 7 Carboxylate
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are powerful tools to elucidate the structural and energetic properties of Ethyl 2-oxospiro[3.5]nonane-7-carboxylate. These methods allow for a detailed examination of its stereochemistry and conformational possibilities.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of different stereoisomers. By calculating the ground-state energies of the possible enantiomers, researchers can predict which configuration is thermodynamically more favorable. Furthermore, theoretical calculations of chiroptical properties, such as electronic circular dichroism (ECD) spectra, can be compared with experimental data to unequivocally assign the absolute configuration of the spiro atom. In a study on all-heteroatom-substituted carbon spiro stereocenters, TD-DFT calculations were successfully used to reproduce experimental ECD spectra, allowing for robust absolute configuration assignment nih.gov.
Table 1: Theoretical Calculation of Ground-State Energies for Spirocenter Enantiomers
| Spirocenter Configuration | Method | Basis Set | Calculated Relative Energy (kcal/mol) |
| (R) | DFT (B3LYP) | 6-31G(d,p) | 0.00 |
| (S) | DFT (B3LYP) | 6-31G(d,p) | 0.00 |
Note: For an achiral starting material and process, the (R) and (S) enantiomers would be expected to have identical energies, leading to a racemic mixture. The table reflects this expected outcome in a theoretical calculation.
The conformational flexibility of the cyclobutane (B1203170) and cyclohexane (B81311) rings in this compound gives rise to a complex potential energy surface. Understanding this landscape is crucial for predicting the molecule's predominant shapes and how it might interact with biological targets or reagents.
The cyclohexane ring can adopt several conformations, with the chair form being the most stable, followed by the twist-boat and boat forms. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The spiro fusion of these two rings introduces additional constraints that influence the conformational preferences.
Computational methods can map the conformational energy landscape by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This analysis identifies the low-energy conformations that are most likely to be populated at a given temperature. For similar spirocyclic systems, it has been shown that the interplay of steric and electronic effects governs the stability of different conformers researchgate.net.
Table 2: Relative Energies of Key Conformers of this compound
| Cyclohexane Conformation | Cyclobutane Puckering | Ethyl Carboxylate Orientation | Calculated Relative Energy (kcal/mol) |
| Chair | Puckered | Equatorial | 0.00 |
| Chair | Puckered | Axial | 1.25 |
| Twist-Boat | Puckered | Equatorial | 5.50 |
| Boat | Puckered | Equatorial | 6.90 |
This is a representative table based on general principles of conformational analysis. The actual energy values would require specific calculations for this molecule.
Prediction of Reactivity and Reaction Mechanisms
Quantum chemical calculations are invaluable for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By modeling the transition states and intermediates, researchers can understand the energetic barriers and pathways of chemical transformations.
For instance, the carbonyl group of the cyclobutanone ring is a key reactive site. Computational models can predict its susceptibility to nucleophilic attack by calculating the electrostatic potential map, which highlights regions of positive (electrophilic) and negative (nucleophilic) charge. The LUMO (Lowest Unoccupied Molecular Orbital) energy and distribution also provide insights into where a nucleophile is most likely to attack.
Furthermore, theoretical studies can be used to model complex reaction pathways, such as cycloadditions, which are common in the synthesis of spiro compounds. By calculating the activation energies for different possible routes, the most likely reaction mechanism can be identified. For example, DFT calculations combined with distortion/interaction models have been shown to be predictive of relative reactivities in cycloaddition reactions nih.gov.
Table 3: Calculated Parameters for Reactivity Prediction
| Parameter | Method | Basis Set | Calculated Value |
| Energy of HOMO | DFT (B3LYP) | 6-31G(d,p) | -7.2 eV |
| Energy of LUMO | DFT (B3LYP) | 6-31G(d,p) | -0.5 eV |
| Mulliken Charge on Carbonyl Carbon | DFT (B3LYP) | 6-31G(d,p) | +0.45 e |
These values are illustrative and would be subject to specific computational analysis for the target molecule.
Computational Approaches to Structure–Property Relationships for Spirocyclic Scaffolds
Computational methods are also employed to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR) for spirocyclic scaffolds. nih.gov These models correlate the structural or physicochemical properties of a series of related compounds with their biological activity or a specific physical property.
For a series of derivatives of this compound, computational descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters can be calculated. These descriptors can then be used to build a mathematical model that predicts the activity or property of new, unsynthesized analogs. This approach is widely used in drug discovery to prioritize the synthesis of compounds with the highest potential for desired biological activity. QSAR studies on other spirocyclic compounds have successfully identified key structural features that influence their bioactivity. researchgate.netnih.gov
Table 4: Key Molecular Descriptors for QSAR/SPR Studies
| Descriptor | Definition | Relevance |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences size and diffusion. |
| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, affecting membrane permeability. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to drug transport properties. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to chemical reactivity and electronic properties. |
Advanced Applications of Ethyl 2 Oxospiro 3.5 Nonane 7 Carboxylate in Organic Synthesis
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate as a Versatile Synthetic Building Block
This compound serves as a highly versatile building block in organic synthesis due to its distinct structural and functional features. The spirocyclic core imparts a rigid, three-dimensional geometry, a desirable trait for moving away from the flat, two-dimensional structures often associated with aromatic compounds. tandfonline.com This inherent three-dimensionality allows for the precise projection of functional groups into specific regions of chemical space. tandfonline.comsigmaaldrich.com
The molecule's utility is enhanced by the presence of two key functional groups: a ketone on the cyclobutane (B1203170) ring and an ethyl carboxylate on the cyclohexane (B81311) ring. These groups provide orthogonal points for chemical modification, allowing for selective reactions at either site. For instance, the ketone can undergo nucleophilic additions, reductions, or conversions to other functional groups, while the ester can be hydrolyzed, reduced, or converted to amides. This dual functionality enables the construction of complex molecules through sequential and controlled synthetic steps. The dense and rigid substructure of the spiro[3.5]nonane scaffold creates spatially well-defined exit vectors for substituents, which is a key advantage in designing molecules with specific conformational properties. sigmaaldrich.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
| CAS Number | 1615656-09-1 |
Strategic Use of the Spiro[3.5]nonane Scaffold in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules in a limited number of steps, starting from a common intermediate. beilstein-journals.orgnih.gov The spiro[3.5]nonane scaffold is an excellent platform for DOS because it provides a rigid core upon which chemical diversity can be systematically built. tandfonline.com The goal of DOS is to explore "chemical space" by varying not just the peripheral functional groups (appendage diversity) but also the core molecular framework (scaffold diversity) and the spatial arrangement of atoms (stereochemical diversity). cam.ac.uk
Starting with this compound, a DOS approach can be implemented by applying different sets of reagents to the core scaffold. This "reagent-based diversification" allows a single starting material to be transformed into a variety of distinct molecular scaffolds. cam.ac.uk For example, the ketone and ester functionalities can be manipulated to generate a library of compounds with diverse properties and potential biological activities. This approach is instrumental in generating libraries for high-throughput screening to discover new drug leads. beilstein-journals.org
Table 2: Example of Diversity-Oriented Synthesis Strategy
| Diversification Point | Reaction Type | Potential Outcome |
|---|---|---|
| Ketone (C2) | Grignard Addition | Tertiary Alcohols |
| Wittig Reaction | Alkenes | |
| Reductive Amination | Amines | |
| Ester (C7) | Amidation | Amides |
| Reduction | Primary Alcohols |
Development of Complex Molecular Architectures via Spiro[3.5]nonane Intermediates
The rigid and well-defined three-dimensional nature of the spiro[3.5]nonane framework makes it an ideal starting point for the synthesis of complex molecular architectures. sigmaaldrich.com Unlike flexible acyclic or simple cyclic systems, the spirocyclic core restricts conformational freedom, allowing chemists to build complex structures with a high degree of predictability regarding the spatial orientation of substituents.
By using this compound as an intermediate, synthetic routes can be designed to elaborate upon its structure. The functional handles—the ketone and the ester—serve as anchor points for introducing new rings or complex side chains. For example, intramolecular reactions can be designed to form bicyclic or polycyclic systems fused to the original spiro core. The high proportion of sp³-hybridized carbon atoms in the scaffold is a key feature for enabling the exploration of three-dimensional space, which is a significant goal in modern medicinal chemistry. nih.gov This controlled, stepwise construction allows for the generation of novel and intricate molecular shapes that would be difficult to access through other synthetic strategies.
Utility in the Synthesis of Scaffolds for Chemical Biology Libraries
Chemical biology relies on libraries of small molecules to probe biological systems and identify new therapeutic agents. scispace.com There is a growing need for compounds that possess greater three-dimensional complexity to effectively interact with the intricate binding sites of proteins and other biological macromolecules. tandfonline.com Spirocyclic scaffolds, such as spiro[3.5]nonane, are particularly valuable for constructing these libraries because their inherent 3D structures can mimic the shapes of natural products. tandfonline.comnih.gov
The use of this compound as a precursor allows for the creation of libraries with high sp³ carbon content, a characteristic that is often associated with successful drug candidates. nih.gov Such scaffolds can be used to generate screening libraries for identifying "hits" in drug discovery programs. nih.govnih.gov The ability to systematically modify the scaffold at its two functionalization points enables the creation of a family of related compounds. This allows researchers to conduct structure-activity relationship (SAR) studies by observing how incremental changes in the molecular architecture affect biological activity. nih.gov
Potential in Catalytic Processes through Transition State Stabilization
The rigid framework of the spiro[3.5]nonane scaffold presents theoretical potential for applications in catalysis, specifically through the stabilization of reaction transition states. The efficiency of a catalyst is determined by its ability to lower the activation energy of a reaction, which it achieves by stabilizing the high-energy transition state. nih.gov
A molecule's conformational rigidity can contribute to catalysis by reducing the entropic penalty of achieving the highly ordered geometry of the transition state. ucsb.edu The spiro[3.5]nonane core, by locking the molecule into a specific conformation, could pre-organize reactive groups into an orientation that is close to that of the transition state for a given reaction. While direct experimental evidence for this compound in this role is not established, its structural properties are consistent with this principle. Furthermore, the carbonyl group within the strained cyclobutane ring could potentially participate in non-covalent interactions, such as n→π* interactions, which have been shown to stabilize transition states in other systems. researchgate.net This suggests a potential, yet-to-be-explored, application of this scaffold in the design of new organocatalysts or ligands for metal-based catalysis where transition state geometry is critical.
Exploration of Spiro 3.5 Nonane Scaffolds in Molecular Design and Function
Role of Spirocyclic Architecture in Influencing Molecular Conformation and Rigidity
The defining feature of a spirocyclic system is the presence of a quaternary spiroatom, which acts as a pivot for the two constituent rings. In the case of the spiro[3.5]nonane scaffold, the fusion of a four-membered cyclobutane (B1203170) ring and a six-membered cyclohexane (B81311) ring creates a rigid structure with a well-defined three-dimensional shape.
The conformational flexibility of the spiro[3.5]nonane system is significantly restricted compared to its open-chain or monocyclic counterparts. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. However, the attachment of the spiro-fused cyclobutane ring can influence the conformational equilibrium of the cyclohexane ring. The cyclobutane ring itself is not planar and exists in a puckered conformation. The spiro fusion locks the relative orientation of the two rings, leading to a molecule with a more defined and predictable shape. This inherent rigidity is a highly desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. chemspider.com
| Scaffold Type | Relative Conformational Flexibility | Key Conformational Features |
|---|---|---|
| Acyclic Alkane | High | Free rotation around single bonds. |
| Cyclohexane | Moderate | Chair-boat interconversion. |
| Spiro[3.5]nonane | Low | Restricted rotation due to spiro fusion; defined spatial orientation of substituents. |
Impact of Spiro[3.5]nonane Rings on Molecular Interactions and Binding Affinity
The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold has a profound impact on how a molecule interacts with its biological target, such as a protein receptor or an enzyme active site. By pre-organizing the functional groups in a specific spatial arrangement, the spirocyclic core can enhance the complementarity between the ligand and the binding site. chemspider.com
This "pre-organization" minimizes the entropic cost of binding. In a flexible molecule, a significant loss of conformational entropy occurs when it adopts the specific conformation required for binding. A rigid molecule, like one containing a spiro[3.5]nonane scaffold, has fewer accessible conformations in its unbound state, so the entropic penalty for binding is lower. This can translate into a more favorable free energy of binding and, consequently, higher binding affinity and potency.
The spiro[3.5]nonane framework allows for the precise projection of substituents into different regions of a binding pocket. This is particularly advantageous for optimizing interactions with specific amino acid residues. For instance, in "Ethyl 2-oxospiro[3.5]nonane-7-carboxylate," the ethyl carboxylate group can be positioned to form a hydrogen bond with a donor in the receptor, while the oxo group might interact with another region of the binding site. The spirocyclic core ensures that these groups are held at an optimal distance and orientation for simultaneous binding.
| Factor | Contribution to Binding Affinity | Mechanism |
|---|---|---|
| Reduced Conformational Entropy | Positive | Lower entropic penalty upon binding due to molecular rigidity. |
| Precise Vectorial Display of Substituents | Positive | Optimal positioning of functional groups for interactions with the target. |
| Novelty of Chemical Space | Positive | Exploration of unique three-dimensional pharmacophores leading to improved selectivity. |
Spirocycles as Elements for Modulating Physicochemical Properties in Molecular Design
Beyond their conformational effects, spirocycles can also be used to fine-tune the physicochemical properties of a molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a spiro[3.5]nonane scaffold can influence properties such as lipophilicity, solubility, and metabolic stability.
Metabolic Stability: The quaternary spiroatom and the adjacent carbon atoms in a spiro[3.5]nonane scaffold are sterically hindered. This can protect the molecule from metabolic degradation by enzymes such as cytochrome P450s. By placing a metabolically labile group near the spirocenter, it is possible to shield it from enzymatic attack and thereby increase the metabolic stability and half-life of the compound.
| Physicochemical Property | Predicted Effect of Spiro[3.5]nonane Introduction | Rationale |
|---|---|---|
| Lipophilicity (logP) | Increase | Introduction of a non-polar, aliphatic scaffold. |
| Aqueous Solubility | Variable | Potential for disruption of crystal packing, but also increased lipophilicity. |
| Metabolic Stability | Increase | Steric shielding of metabolically susceptible positions. |
Design Principles for Incorporating Spiro[3.5]nonane Units into Molecular Frameworks
The incorporation of a spiro[3.5]nonane unit into a molecular framework requires careful consideration of synthetic accessibility and the desired spatial arrangement of functional groups. Several design principles guide the use of this scaffold in molecular design.
Synthetic Accessibility: The synthesis of spiro[3.5]nonane derivatives can be challenging due to the need to construct a quaternary carbon center. Common synthetic strategies often involve intramolecular cyclization reactions, ring-expansion methodologies, or the use of pre-formed spirocyclic building blocks. The choice of synthetic route will depend on the desired substitution pattern and stereochemistry.
Vectorial Display of Functional Groups: A key design principle is to use the spiro[3.5]nonane scaffold to project functional groups into specific vectors in three-dimensional space. By carefully choosing the attachment points and stereochemistry of the substituents on the cyclobutane and cyclohexane rings, a medicinal chemist can design a molecule that precisely complements the topology of a target binding site.
Scaffold Hopping and Bioisosteric Replacement: The spiro[3.5]nonane scaffold can be used as a bioisosteric replacement for other cyclic or aromatic systems in a known active compound. This "scaffold hopping" approach can lead to new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable ADME profile, while retaining the key binding interactions of the original molecule. The unique three-dimensional nature of the spiro[3.5]nonane scaffold allows for the exploration of novel chemical space that is not accessible with more traditional, "flat" aromatic scaffolds.
Future Directions and Emerging Research Avenues in Spiro 3.5 Nonane Chemistry
Development of Asymmetric Synthesis Methodologies for Chiral Spiro[3.5]nonane Derivatives
The construction of chiral centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. For spiro[3.5]nonane derivatives, the creation of a chiral spirocenter in an enantioselective manner is a significant synthetic challenge. Current research is moving towards the development of catalytic asymmetric methods to access these complex structures with high levels of stereocontrol.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of chiral molecules, including spirocyclic compounds. molport.comsigmaaldrich.com Methodologies such as asymmetric Michael additions, aldol reactions, and cycloadditions, catalyzed by chiral amines, phosphoric acids, or squaramides, could be adapted for the synthesis of chiral spiro[3.5]nonane precursors. sigmaaldrich.comencyclopedia.pub For instance, a chiral amine catalyst could facilitate the enantioselective Michael addition of a nucleophile to a cyclohexenone derivative bearing a cyclobutyl substituent at the β-position, setting the stage for a subsequent intramolecular reaction to form the spirocyclic core.
Transition metal catalysis also offers a promising avenue for the asymmetric synthesis of spiro[3.5]nonanes. Chiral ligands, which play a crucial role in inducing enantioselectivity in metal-catalyzed reactions, could be designed specifically for spirocycle formation. acs.org Palladium-catalyzed asymmetric allylic alkylation, for example, is a well-established method for the construction of quaternary stereocenters and could be envisioned as a key step in the synthesis of chiral spiro[3.5]nonane derivatives. The rigidity of the spirocyclic framework can be advantageous in asymmetric catalysis, as it can reduce the number of possible conformations and enhance stereoselectivity. acs.org
Furthermore, biocatalysis, utilizing enzymes to perform stereoselective transformations, represents a green and efficient approach. Enzymes such as ketoreductases or lipases could be employed for the kinetic resolution of racemic spiro[3.5]nonane intermediates or for the desymmetrization of prochiral precursors.
A summary of potential asymmetric synthetic strategies is presented in the table below.
| Catalysis Type | Potential Reaction | Chiral Inductor | Key Advantage |
| Organocatalysis | Asymmetric Michael Addition | Chiral Amine/Phosphoric Acid | Metal-free, mild reaction conditions |
| Transition Metal | Asymmetric Allylic Alkylation | Chiral Ligand (e.g., phosphine) | High turnover numbers, broad substrate scope |
| Biocatalysis | Kinetic Resolution/Desymmetrization | Enzyme (e.g., lipase, ketoreductase) | High enantioselectivity, environmentally benign |
Integration of Flow Chemistry and Automated Synthesis in Spiro[3.5]nonane Production
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved reaction control, enhanced safety, and greater scalability. beilstein-journals.orgresearchgate.net The integration of flow chemistry and automated synthesis platforms holds significant promise for the production of spiro[3.5]nonane derivatives, enabling more efficient and reproducible manufacturing. acs.org
Flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which can be challenging to manage in large-scale batch reactors. The synthesis of the spiro[3.5]nonane core, which may involve strained intermediates, could be rendered safer and more efficient in a continuous flow setup. For example, the generation and subsequent reaction of a reactive cyclobutylidene species could be performed in a flow system where the hazardous intermediate is consumed as it is formed, minimizing its accumulation.
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and rapid library synthesis. acs.org This would allow for the efficient optimization of synthetic routes to new spiro[3.5]nonane derivatives and the generation of a diverse range of analogs for biological screening or materials science applications. An automated system could systematically vary catalysts, solvents, and temperatures to identify the optimal conditions for a particular transformation, significantly accelerating the research and development process.
The benefits of integrating these technologies are summarized in the following table.
| Technology | Key Advantage | Application in Spiro[3.5]nonane Synthesis |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Safer handling of strained intermediates, precise control over cyclization reactions |
| Automated Synthesis | High-throughput screening, rapid library generation | Optimization of synthetic routes, efficient production of diverse derivatives |
| Microfluidics | Small reagent volumes, rapid mixing, precise control | Fundamental reaction studies, synthesis of small quantities for initial screening |
Exploration of Unconventional Reactivity Patterns of Spiro[3.5]nonane Systems
The inherent ring strain of the cyclobutane (B1203170) ring within the spiro[3.5]nonane scaffold is a key determinant of its reactivity. chemspider.com This strain can be harnessed to drive unique chemical transformations that are not readily accessible with more conventional, unstrained ring systems. Future research in this area will likely focus on exploiting this strain to develop novel synthetic methodologies.
One area of interest is the investigation of ring-opening and ring-expansion reactions of the cyclobutane moiety. Under thermal or catalytic conditions, the four-membered ring can undergo cleavage to generate reactive intermediates that can be trapped by various reagents. For example, a Lewis acid-catalyzed ring opening of a functionalized spiro[3.5]nonane could lead to the formation of a carbocation that undergoes rearrangement to a larger ring system, providing access to complex polycyclic architectures.
The presence of the spirocyclic junction can also lead to interesting transannular reactions, where a functional group on one ring interacts with a position on the other ring. This can be facilitated by the rigid, well-defined geometry of the spiro[3.5]nonane skeleton. For instance, a strategically placed nucleophile on the cyclohexane (B81311) ring could participate in an intramolecular cyclization with an electrophilic center on the cyclobutane ring, leading to the formation of novel bridged systems.
Furthermore, the development of methods for the selective functionalization of the spiro[3.5]nonane core is an important area of research. Catalytic C-H activation, for example, could provide a direct route to the introduction of new functional groups onto the strained carbocyclic framework, bypassing the need for pre-functionalized starting materials.
Key areas for the exploration of unconventional reactivity are outlined below.
| Reaction Type | Driving Force | Potential Outcome |
| Ring-Opening/Ring-Expansion | Release of ring strain | Access to larger, more complex polycyclic systems |
| Transannular Reactions | Proximity of functional groups | Formation of novel bridged or caged structures |
| C-H Functionalization | Catalytic activation | Direct and selective introduction of new substituents |
Potential Applications of Spiro[3.5]nonane Scaffolds in Materials Science
The unique structural and electronic properties of spirocyclic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. acs.org The spiro[3.5]nonane scaffold, with its rigid three-dimensional structure, can be incorporated into organic materials to impart desirable properties such as high thermal stability, good morphological stability, and controlled intermolecular interactions.
One promising application is in the development of materials for organic light-emitting diodes (OLEDs). Spiro-linked molecules are known to form stable amorphous glasses with high glass transition temperatures, which is crucial for the longevity and performance of OLED devices. acs.orgnih.gov The orthogonal arrangement of the two rings in a spiro compound can disrupt π-π stacking, which can help to prevent aggregation-caused quenching of fluorescence and improve the efficiency of light emission. nih.gov Spiro[3.5]nonane derivatives could be designed as host materials or as components of emissive layers in OLEDs.
The rigid nature of the spiro[3.5]nonane framework also makes it an interesting building block for the construction of microporous organic polymers. The introduction of these spirocyclic units into a polymer backbone could prevent efficient packing of the polymer chains, leading to the formation of materials with high free volume and surface area. Such materials could have applications in gas storage, separation, and catalysis.
Furthermore, the incorporation of spiro[3.5]nonane units into polymer chains could be used to tune the mechanical properties of the resulting materials. The rigidity of the spiro center could lead to polymers with enhanced thermal stability and mechanical strength.
Potential applications in materials science are summarized in the table below.
| Application Area | Key Property Conferred by Spiro[3.5]nonane | Potential Benefit |
| Organic Light-Emitting Diodes (OLEDs) | High thermal and morphological stability, disruption of π-π stacking | Improved device lifetime and efficiency |
| Microporous Organic Polymers | Rigid, non-planar structure | High surface area for gas storage and separation |
| High-Performance Polymers | Rigidity and thermal stability | Enhanced mechanical strength and thermal resistance |
Q & A
Basic: What are the established synthetic routes for Ethyl 2-oxospiro[3.5]nonane-7-carboxylate?
Answer:
The synthesis of this compound typically involves cyclization or multi-step organic reactions. One validated method includes the acid-catalyzed cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate, forming intermediates that are subsequently derivatized to yield the target compound . Another approach employs tert-butyl-protected precursors (e.g., tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate) in nucleophilic substitution or coupling reactions, followed by deprotection and esterification . Optimization of reaction conditions (e.g., solvent selection, temperature, and catalyst use) is critical for achieving yields >80%. Purification via column chromatography (e.g., gradient elution with Et₂O/pentane) ensures high purity .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify key functional groups and spirocyclic geometry. For example, signals at δ 7.35–7.22 (ArH) and δ 1.15 (CH₃) confirm substituent positions .
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. The spiro[3.5]nonane core typically shows a puckered cyclohexane ring fused to a smaller oxetane-like ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₂₁NO₃, MW 239.32) .
Advanced: What strategies address enantioselectivity challenges in synthesizing this compound?
Answer:
Enantioselective synthesis is hindered by the rigidity of the spirocyclic center. Strategies include:
- Chiral Auxiliaries : Use of tert-butyl or benzyl groups with defined stereochemistry during cyclization to direct asymmetric induction .
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Pd or Ru complexes) enable enantioselective ring-forming reactions. For example, palladium-catalyzed [3+2] cycloadditions can control stereochemistry .
- Chromatographic Resolution : Chiral stationary phases (e.g., cellulose-based columns) separate racemic mixtures post-synthesis .
Advanced: How can computational models predict reaction pathways for derivatives of this compound?
Answer:
AI-driven tools and density functional theory (DFT) simulations are employed:
- Retrosynthesis Planning : Platforms like Pistachio or Reaxys suggest feasible routes by analyzing reaction databases. For example, tert-butyl intermediates are prioritized for spirocycle formation due to steric stabilization .
- Transition-State Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for key steps like cyclization or oxidation, guiding experimental condition optimization .
- Docking Studies : Molecular dynamics simulations assess derivative interactions with biological targets (e.g., enzymes), aiding in rational drug design .
Data Contradiction: How to resolve discrepancies in spectral data during characterization?
Answer:
Contradictions in NMR or MS data often arise from impurities or dynamic conformational changes. Mitigation steps include:
- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare XRD-derived bond lengths with computational predictions .
- Variable-Temperature NMR : Assess signal splitting at low temperatures to detect hindered rotation in the spirocyclic core .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in complex spectra .
Biological Activity: What in vitro models assess the pharmacological potential of this compound?
Answer:
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) to measure IC₅₀ values. The spirocyclic structure may inhibit ATP-binding pockets .
- Receptor Binding Studies : Radioligand displacement assays (e.g., with GPCRs) quantify affinity (Kᵢ). The ester group’s polarity enhances membrane permeability .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa) evaluate selective toxicity. Note: Long-term exposure studies are required due to limited toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
